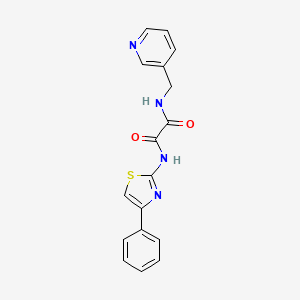
N'-(4-phenyl-1,3-thiazol-2-yl)-N-(pyridin-3-ylmethyl)oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4-phenyl-1,3-thiazol-2-yl)-N-(pyridin-3-ylmethyl)oxamide is a synthetic organic compound that features a thiazole ring, a phenyl group, a pyridine ring, and an oxamide functional group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-phenyl-1,3-thiazol-2-yl)-N-(pyridin-3-ylmethyl)oxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a variety of methods, including the Hantzsch pyridine synthesis.
Oxamide Formation: The final step involves the formation of the oxamide group, which can be achieved by reacting an amine with an oxalyl chloride derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(4-phenyl-1,3-thiazol-2-yl)-N-(pyridin-3-ylmethyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: As a ligand in coordination chemistry or as a building block in organic synthesis.
Biology: Potential use as a bioactive molecule in drug discovery.
Medicine: Investigation as a therapeutic agent for various diseases.
Industry: Use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N’-(4-phenyl-1,3-thiazol-2-yl)-N-(pyridin-3-ylmethyl)oxamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The thiazole and pyridine rings could play a crucial role in binding to biological targets, while the oxamide group might influence the compound’s solubility and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-(4-phenyl-1,3-thiazol-2-yl)-N-(pyridin-2-ylmethyl)oxamide: Similar structure but with a different position of the pyridine ring.
N’-(4-phenyl-1,3-thiazol-2-yl)-N-(pyridin-4-ylmethyl)oxamide: Similar structure but with a different position of the pyridine ring.
N’-(4-phenyl-1,3-thiazol-2-yl)-N-(quinolin-3-ylmethyl)oxamide: Similar structure but with a quinoline ring instead of a pyridine ring.
Uniqueness
The uniqueness of N’-(4-phenyl-1,3-thiazol-2-yl)-N-(pyridin-3-ylmethyl)oxamide lies in its specific arrangement of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
369608-52-6 |
|---|---|
Formule moléculaire |
C17H14N4O2S |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
N'-(4-phenyl-1,3-thiazol-2-yl)-N-(pyridin-3-ylmethyl)oxamide |
InChI |
InChI=1S/C17H14N4O2S/c22-15(19-10-12-5-4-8-18-9-12)16(23)21-17-20-14(11-24-17)13-6-2-1-3-7-13/h1-9,11H,10H2,(H,19,22)(H,20,21,23) |
Clé InChI |
OFZSHMVRFDWCGP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(=O)NCC3=CN=CC=C3 |
Solubilité |
4.8 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















